An In-depth Technical Guide to 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline: Properties, Structure, and Scientific Insights
An In-depth Technical Guide to 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline: Properties, Structure, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzo[h]quinazoline Scaffold
The quinazoline framework, a fused heterocycle consisting of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3] The benzo[h]quinazoline scaffold, an annulated derivative of quinazoline, extends this privileged structure, offering a more complex and sterically defined pharmacophore. The introduction of specific substituents, such as the 4-bromophenyl and phenyl groups at the 4- and 2-positions, respectively, allows for fine-tuning of its physicochemical and biological properties. This guide provides a comprehensive technical overview of 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline, delving into its structure, properties, and the scientific rationale behind its synthesis and potential applications.
Molecular Structure and Physicochemical Properties
The chemical structure of 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline features a planar benzo[h]quinazoline core with a phenyl group at the 2-position and a 4-bromophenyl group at the 4-position. The bromine atom introduces a site for potential further functionalization and influences the molecule's electronic properties and potential for halogen bonding.
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale |
| Molecular Formula | C₂₄H₁₅BrN₂ | Based on the chemical structure |
| Molecular Weight | 411.30 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | High molecular weight and aromaticity |
| Melting Point | Expected to be relatively high | The rigid, planar structure of the benzo[h]quinazoline core contributes to strong intermolecular forces. Similar quinazolinone derivatives exhibit high melting points.[4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The large hydrophobic surface area of the aromatic rings will dominate its solubility profile. |
| XlogP | > 4 | The presence of multiple aromatic rings and a halogen atom suggests a high lipophilicity. |
Synthesis and Mechanistic Considerations
The synthesis of 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline can be approached through established methods for quinazoline and benzoquinazoline synthesis. A plausible synthetic route would involve a multi-step process, likely culminating in a cyclization reaction to form the quinazoline ring system.
Proposed Synthetic Pathway:
A common and effective method for the synthesis of such derivatives involves the condensation of a 2-aminobenzophenone derivative with a suitable nitrogen source, followed by cyclization.[5]
Caption: Proposed synthetic workflow for 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline.
Experimental Protocol (Hypothetical):
This protocol is a proposed method based on established chemical principles for the synthesis of related compounds.
Step 1: Synthesis of N-(1-Naphthyl)benzamide
-
Dissolve 1-naphthylamine in a suitable solvent such as dichloromethane (DCM) or pyridine.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).[6]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 2-Amino-1-naphthyl(phenyl)methanone
-
Subject the N-(1-naphthyl)benzamide to a Fries rearrangement or a similar reaction to introduce the benzoyl group at the 2-position of the naphthalene ring. This is a critical and often challenging step that may require optimization of catalysts (e.g., Lewis acids) and reaction conditions.
Step 3: Synthesis of 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline
-
In a round-bottom flask, combine 2-amino-1-naphthyl(phenyl)methanone and 4-bromobenzaldehyde in a suitable solvent like ethanol or acetic acid.
-
Add a catalytic amount of a suitable reagent, such as iodine or an acid catalyst, to promote the cyclization.[5]
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.[6]
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent and purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
The choice of a multi-step synthesis allows for the controlled introduction of the desired substituents at specific positions.
-
The use of TLC for reaction monitoring is a standard and effective technique for determining the consumption of starting materials and the formation of the product.[6]
-
Purification by recrystallization or column chromatography is essential to obtain a high-purity final product, which is crucial for accurate characterization and biological testing.[7]
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline would rely on a combination of spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (typically between 7.0 and 9.5 ppm). The protons of the benzo[h]quinazoline core will likely appear as a set of multiplets, while the protons of the phenyl and 4-bromophenyl rings will exhibit characteristic doublet and multiplet patterns. The integration of these signals will correspond to the number of protons in each environment. Based on data for related N-arylbenzo[h]quinazolin-2-amines, characteristic signals for the benzo[h]quinazoline core can be anticipated.[8]
-
¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (typically 110-160 ppm), corresponding to the different carbon environments in the molecule. The carbon attached to the bromine atom will have a chemical shift influenced by the halogen's electronegativity.
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FT-IR: The infrared spectrum will show characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings (around 1500-1650 cm⁻¹). C-H stretching vibrations for the aromatic protons will be observed above 3000 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region (typically below 800 cm⁻¹).
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry will be crucial for confirming the molecular formula. The mass spectrum will show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[4]
Crystal Structure:
While the crystal structure of 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline is not currently available, analysis of a related compound, 3-(4-Bromophenyl)quinazolin-4(3H)-one, reveals that the quinazoline unit is essentially planar.[9] The dihedral angle between the quinazoline ring system and the 4-bromophenyl ring is 47.6 (1)°.[9] It is expected that the benzo[h]quinazoline core in the target molecule will also be largely planar, with the phenyl and bromophenyl rings being twisted out of this plane to varying degrees due to steric hindrance.
Potential Biological Activity and Applications
The biological activity of 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline has not been specifically reported. However, based on the known activities of related compounds, it is a promising candidate for investigation in several therapeutic areas.
-
Anticancer Activity: Many quinazoline derivatives are known to exhibit potent anticancer activity by targeting various cellular pathways.[3][10] The benzo[h]quinazoline scaffold, in particular, has been explored for its ability to interact with DNA and inhibit enzymes like topoisomerase.
-
Enzyme Inhibition: The planar aromatic structure of the molecule makes it a potential candidate for intercalation into DNA or for binding to the active sites of enzymes, such as kinases, which are often implicated in disease pathways.
-
Materials Science: The extended π-system of the benzo[h]quinazoline core suggests potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a fluorescent probe, where the bromine atom could be used for further cross-coupling reactions to modify its photophysical properties.
Potential Signaling Pathway Involvement:
Given the anticancer activity of many quinazoline derivatives, a potential mechanism of action for 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline represents a molecule of significant interest at the intersection of medicinal chemistry and materials science. While specific experimental data for this compound is limited, a comprehensive understanding of its structure, properties, and potential can be extrapolated from the rich chemistry of the quinazoline and benzoquinazoline families. The synthetic pathways are well-established, and the predicted spectroscopic and physicochemical properties provide a solid foundation for its synthesis and characterization. Future research should focus on the targeted synthesis and biological evaluation of this compound to unlock its full potential as a therapeutic agent or a functional material. The presence of the bromophenyl group offers a versatile handle for the creation of a library of derivatives, enabling a thorough investigation of its structure-activity relationships.
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